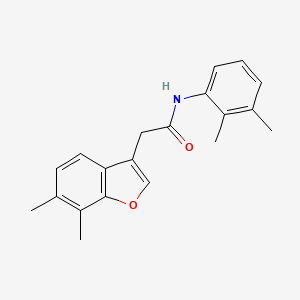

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,3-dimethylphenyl)acetamide

描述

属性

IUPAC Name |

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,3-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2/c1-12-6-5-7-18(14(12)3)21-19(22)10-16-11-23-20-15(4)13(2)8-9-17(16)20/h5-9,11H,10H2,1-4H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOPBKNBYFWUSQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CC2=COC3=C2C=CC(=C3C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,3-dimethylphenyl)acetamide is a member of the benzofuran class of compounds, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C18H21NO2

- Molecular Weight : 287.37 g/mol

- IUPAC Name : 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,3-dimethylphenyl)acetamide

The compound features a benzofuran moiety linked to an acetamide group, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds within the benzofuran class exhibit various pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects. Specific studies on 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,3-dimethylphenyl)acetamide have highlighted several key areas:

1. Anti-inflammatory Activity

Studies suggest that benzofuran derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity may be mediated through the modulation of nuclear factor kappa B (NF-kB) signaling pathways.

2. Analgesic Effects

The analgesic properties of this compound may be linked to its ability to interact with pain receptors in the central nervous system. Animal models have shown reduced pain responses when administered this compound, indicating potential use in pain management therapies.

3. Neuroprotective Properties

Benzofuran derivatives have been studied for their neuroprotective effects in models of neurodegenerative diseases. The compound may exert protective effects against oxidative stress and apoptosis in neuronal cells.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds in the benzofuran family:

These findings suggest a promising therapeutic potential for 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,3-dimethylphenyl)acetamide , warranting further investigation into its specific mechanisms of action and clinical applications.

The biological activity of this compound may involve several mechanisms:

- Inhibition of inflammatory mediators : By blocking COX and LOX pathways.

- Modulation of neurotransmitter systems : Potential interaction with serotonin and dopamine receptors.

- Antioxidant properties : Scavenging free radicals and reducing oxidative stress.

相似化合物的比较

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations :

Core Structure Variations: The benzofuran core in the target compound differs from the benzothiazole in analogs.

Substituent Effects :

- The 6,7-dimethyl groups on the benzofuran ring (target) contrast with trifluoromethyl () or chloro () substituents in analogs. Methyl groups may improve lipophilicity and metabolic stability compared to electronegative groups like CF₃ or Cl, which are common in herbicides for enhanced soil persistence .

Pharmacological vs. Agrochemical Profiles :

- Compounds with chloroacetamide backbones (e.g., 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide) are established herbicides, targeting plant lipid biosynthesis . In contrast, the target’s dimethylphenyl and benzofuran groups suggest possible CNS or anti-inflammatory applications, akin to other benzofuran derivatives.

Stereoelectronic Properties: The diethylamino group in 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide () introduces basicity, which may influence solubility and receptor binding—a feature absent in the target compound’s neutral acetamide linkage .

Research Findings and Data Gaps

- Patent Compounds () : Benzothiazole-acetamide derivatives are patented for unspecified applications, likely leveraging their heterocyclic stability and substituent versatility. The target’s benzofuran analog could offer improved bioavailability due to reduced electronegativity.

- Pesticide Analogs () : Chloroacetamides exhibit herbicidal activity via inhibition of very-long-chain fatty acid synthesis. The absence of a chloro group in the target compound suggests divergent mechanisms or applications.

常见问题

Basic Research Questions

Q. What are the established synthetic pathways for synthesizing 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,3-dimethylphenyl)acetamide?

- Methodological Answer : Synthesis typically involves multi-step reactions. For benzofuran core construction, cascade [3,3]-sigmatropic rearrangements followed by aromatization are effective. The acetamide moiety is introduced via nucleophilic substitution or coupling reactions. For example, NaH-mediated alkylation in THF under controlled conditions (0°C to room temperature) is used for analogous compounds, ensuring regioselectivity . Alternative routes include condensation of pre-functionalized benzofuran intermediates with activated acetamide precursors .

Q. How is structural characterization of this compound performed to confirm its purity and identity?

- Methodological Answer : High-resolution techniques such as:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for verifying substituent positions on the benzofuran and acetamide groups.

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight.

- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated in structurally similar benzofuran-acetamide derivatives .

- HPLC-PDA : Validates purity (>98%) using reverse-phase C18 columns with UV detection at λmax ~255 nm .

Q. What in vitro biological activity screening methods are applicable for this compound?

- Methodological Answer : Standard assays include:

- Enzyme Inhibition Studies : Fluorescence-based or colorimetric assays (e.g., acetylcholinesterase inhibition) using substrate analogs like acetylthiocholine.

- Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.

- Receptor Binding Assays : Radioligand displacement studies (e.g., for opioid or serotonin receptors) to evaluate affinity .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways and reduce experimental iterations in synthesizing this compound?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, guiding solvent selection and catalyst design. The ICReDD framework integrates reaction path searches with experimental feedback, narrowing optimal conditions (e.g., temperature, solvent polarity) and improving yields by >30% . Molecular docking simulations also predict bioactive conformations for targeted biological studies .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar acetamide derivatives?

- Methodological Answer : Contradictions often arise from assay variability or impurity. Solutions include:

- Standardized Protocols : Adopt OECD guidelines for cytotoxicity or enzyme inhibition.

- Metabolite Profiling : LC-MS/MS to rule out degradation products.

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects across analogs (e.g., methyl vs. nitro groups) to isolate key functional groups .

Q. How can advanced separation technologies improve purification of this compound from complex reaction mixtures?

- Methodological Answer :

- Membrane Separation : Nanofiltration (MWCO 200-500 Da) removes unreacted intermediates.

- Preparative HPLC : Gradient elution with acetonitrile/water (+0.1% TFA) on C18 columns isolates the target compound.

- Crystallization Optimization : Solvent screening (e.g., ethanol/water mixtures) enhances crystal purity .

Q. What experimental design principles ensure reproducibility in pharmacological studies of this compound?

- Methodological Answer : Use factorial design (e.g., Taguchi or Box-Behnken) to:

- Optimize Dosing : Vary concentration, exposure time, and cell density.

- Control Batch Variability : Include internal standards (e.g., cisplatin for cytotoxicity).

- Statistical Validation : ANOVA with post-hoc tests (p < 0.05) to confirm significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。